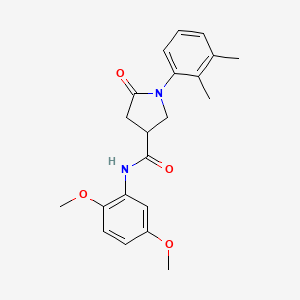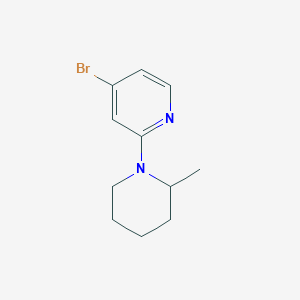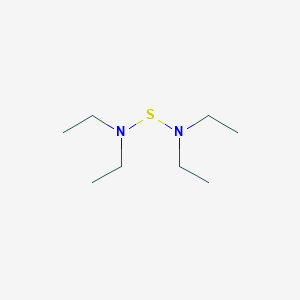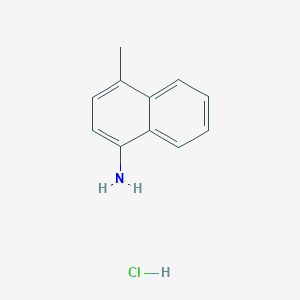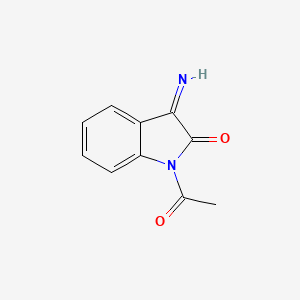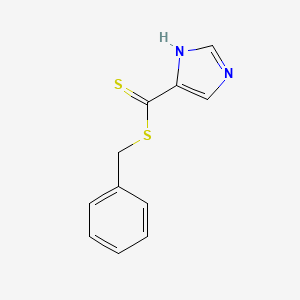
benzyl 1H-imidazole-5-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1H-imidazole-5-carbodithioate is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a carbodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1H-imidazole-5-carbodithioate typically involves the reaction of benzyl imidazole with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Potassium hydroxide or sodium hydroxide is frequently used to deprotonate the imidazole ring, facilitating the nucleophilic attack on carbon disulfide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Benzyl 1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate moiety to thiol or thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Benzyl 1H-imidazole-5-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of benzyl 1H-imidazole-5-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the carbodithioate moiety can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- 1-Benzyl-1H-imidazole-5-carboxaldehyde
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 1-Ethyl-1H-imidazole-5-carbaldehyde
Uniqueness
Benzyl 1H-imidazole-5-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity compared to other benzyl imidazole derivatives.
特性
CAS番号 |
89273-00-7 |
|---|---|
分子式 |
C11H10N2S2 |
分子量 |
234.3 g/mol |
IUPAC名 |
benzyl 1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C11H10N2S2/c14-11(10-6-12-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13) |
InChIキー |
BPDHRFNPJRKXGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


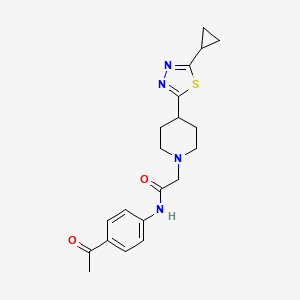
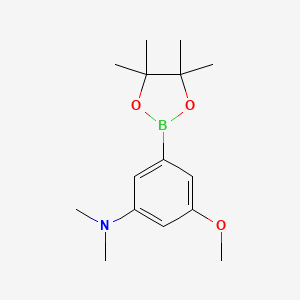
acetic acid](/img/structure/B14136877.png)

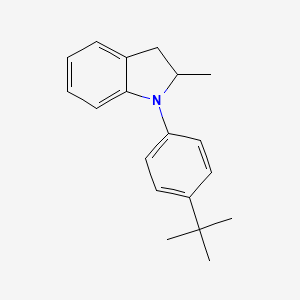
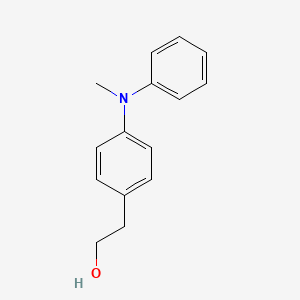
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

